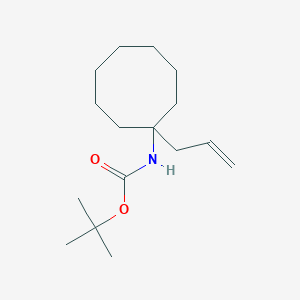
N-Boc-1-allyl-1-aminocyclooctane
Übersicht
Beschreibung
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
Molecular Structure Analysis
The molecular formula of “N-Boc-1-allyl-1-aminocyclooctane” is C16H29NO2. Unfortunately, the specific structural details are not available in the search results.
Chemical Reactions Analysis
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis of Bioactive Compounds : Phosphotungstic acid has been used as a catalyst for the allylation of isatins and N-tert-butyloxycarbonylamido sulfones, employing allyltributyltin as an allylating agent. This process, which involves N-Boc homoallyl amines, results in high yields and is scalable, contributing to the synthesis of multifunctional compounds that are valuable intermediates for natural products and bioactive compounds (Ghosh et al., 2014).
Peptide Synthesis : Allyl and allyloxycarbonyl groups, including N-Boc-protected groups, are used for side-chain protection of amino acids in peptide synthesis. These groups can be selectively cleaved using palladium catalysis, facilitating the preparation of Boc and Fmoc series of protected amino acids (Loffet & Zhang, 2009).
Enantioselective Synthesis : A method for the enantioselective synthesis of N-Boc-α,α-disubstituted α-amino acids has been developed using diastereomerically pure allyl alcohols. This process involves Sharpless epoxidation and nucleophilic ring-opening, leading to the synthesis of protected α-amino acids (Martín et al., 2001).
Solid-Phase Peptide Synthesis : The synthesis of peptide nucleic acid monomers with bis-N-Boc-protected nucleobase moieties has been reported, utilizing allyl esters in the process. This method is significant in solid-phase peptide synthesis and provides a viable alternative for Fmoc/Bhoc-protected peptide nucleic acid monomers (Wojciechowski & Hudson, 2008).
Alkylation and Rearrangement Processes : The synthesis of trans-1,4-disubstituted hydrazino- and aminocyclopentenes has been achieved through a sequential copper-catalyzed rearrangement-allylic alkylation process. In this process, the N-Boc protecting group is optimal for achieving high yields, reaction times, and regioselectivities (Crotti et al., 2009).
Dipeptide Mimetics Synthesis : The synthesis of chiral β-allyl substituted aspartic acid from N α -Boc protected aspartic acid has been demonstrated. This method is significant in the production of aspartic acid–glycine bicyclic dipeptide mimetics (Ndungu et al., 2004).
Characterization of Peptide Conformations : Studies on peptides containing the 1‐aminocyclooctane‐1‐carboxylic acid residue (Ac8c) have been conducted. These peptides have been synthesized and conformationally characterized, providing insights into peptide structures and functions (Datta et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(1-prop-2-enylcyclooctyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-5-11-16(12-9-7-6-8-10-13-16)17-14(18)19-15(2,3)4/h5H,1,6-13H2,2-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJPMGXLNWXHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCCC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-1-allyl-1-aminocyclooctane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



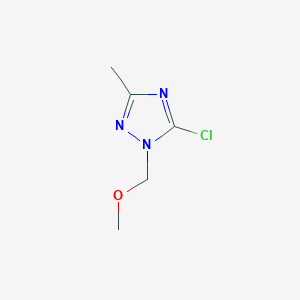
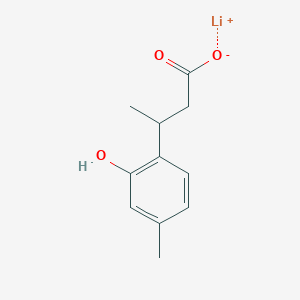
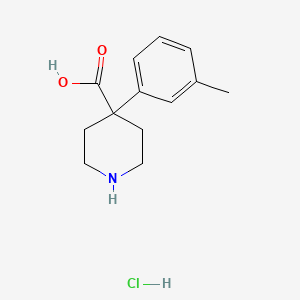
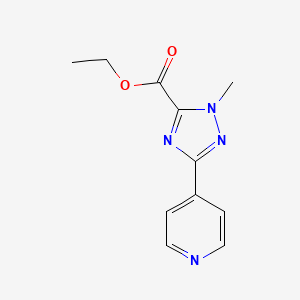
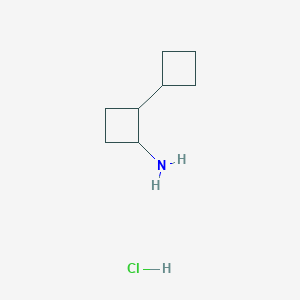
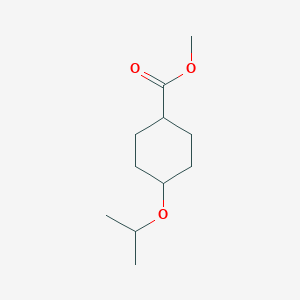
![N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434000.png)
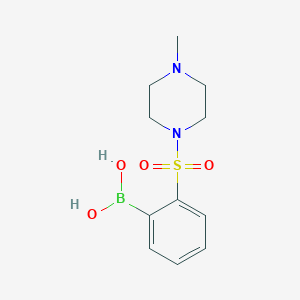
![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1434003.png)
![3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1434004.png)
![N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride](/img/structure/B1434005.png)
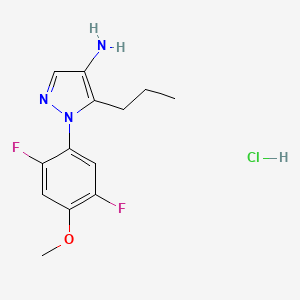
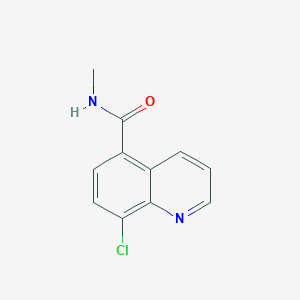
![3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride](/img/structure/B1434009.png)